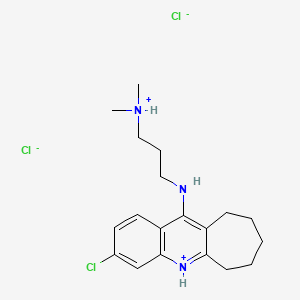

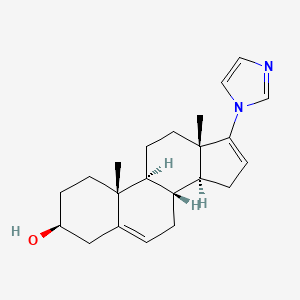

3beta-hydroxy-17-(1H-imidazol-1-yl)androsta-5,16-diene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

VN/85-1 is a synthetic compound known for its potent inhibitory effects on the enzyme cytochrome P450 17A1 (CYP17A1), which is crucial in the biosynthesis of androgens. This compound has garnered significant attention in the field of oncology, particularly for its potential use in treating hormone-dependent prostate cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

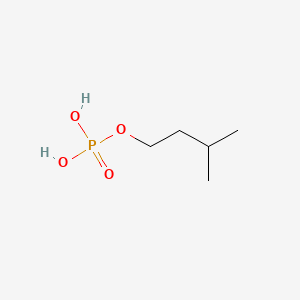

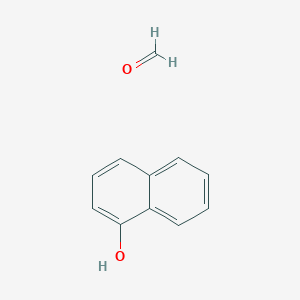

VN/85-1 is synthesized through a series of chemical reactions starting from 3-beta-acetoxyandrost-5-en-17-one. The Vilsmeier-Haack reaction is employed using phosphorus oxychloride and dimethylformamide to produce a mixture of vinyl chloride and its formyl derivative. The chlorine atom is then displaced with 1,2,3-triazole to afford the desired 1-triazolyl compound. The formyl group is cleaved using bis(triphenylphosphine)rhodium(I)carbonyl chloride and 1,3-bis(diphenylphosphino)propane in hot xylenes. Finally, the acetate ester group is hydrolyzed with methanolic potassium hydroxide .

Industrial Production Methods

The industrial production of VN/85-1 involves optimizing the synthetic route to improve yield and purity. This includes avoiding tedious chromatographic separations and improving overall yields from 55% to 70% .

Chemical Reactions Analysis

Types of Reactions

VN/85-1 undergoes various chemical reactions, including:

Oxidation: Conversion to its 3-oxo-4-ene analog, 17-(1H-imidazol-1-yl)androsta-4,16-diene-3-one (VN/108-1).

Reduction: Reduction of the formyl group during synthesis.

Substitution: Displacement of chlorine with 1,2,3-triazole.

Common Reagents and Conditions

Oxidation: Aluminum isopropoxide and 1-methyl-4-piperidone in refluxing xylene.

Reduction: Bis(triphenylphosphine)rhodium(I)carbonyl chloride and 1,3-bis(diphenylphosphino)propane in hot xylenes.

Substitution: 1,2,3-triazole in hot dimethylformamide with potassium carbonate.

Major Products

VN/108-1: A major metabolite formed through oxidation.

1-triazolyl compound: Formed during the substitution reaction.

Scientific Research Applications

VN/85-1 has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound for studying steroidal inhibitors of androgen synthesis.

Biology: Investigated for its effects on androgen-dependent and androgen-independent prostate cancer cells.

Mechanism of Action

VN/85-1 exerts its effects by inhibiting the enzyme CYP17A1, which is involved in the biosynthesis of androgens. This inhibition leads to a decrease in androgen levels, which is beneficial in treating hormone-dependent prostate cancer. The compound also induces the endoplasmic reticulum stress response, resulting in down-regulation of cyclin D1 protein expression and cyclin E2 mRNA, leading to cell cycle arrest in the G1-G0 phase .

Comparison with Similar Compounds

VN/85-1 is compared with other similar compounds such as VN/87-1, VN/108-1, and L-39. These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles and efficacy:

VN/87-1: Similar inhibitory effects on CYP17A1 but less effective in certain dosage regimens.

VN/108-1: A major metabolite of VN/85-1 with similar inhibitory properties.

L-39: Another steroidal inhibitor with rapid clearance from the systemic circulation.

VN/85-1 stands out due to its higher bioavailability and rapid metabolism, making it a promising candidate for further development in prostate cancer therapy .

Properties

Molecular Formula |

C22H30N2O |

|---|---|

Molecular Weight |

338.5 g/mol |

IUPAC Name |

(3S,8R,9S,10R,13S,14S)-17-imidazol-1-yl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C22H30N2O/c1-21-9-7-16(25)13-15(21)3-4-17-18-5-6-20(24-12-11-23-14-24)22(18,2)10-8-19(17)21/h3,6,11-12,14,16-19,25H,4-5,7-10,13H2,1-2H3/t16-,17-,18-,19-,21-,22-/m0/s1 |

InChI Key |

PRBTWKCJXZGRAL-BLQWBTBKSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4N5C=CN=C5)C)O |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4N5C=CN=C5)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/structure/B13741669.png)

![Benzoic acid, 3-[[4-[(4-amino-9,10-dihydro-9,10-dioxo-3-sulfo-1-anthracenyl)amino]phenoxy]sulfonyl]-, disodium salt](/img/structure/B13741675.png)

![2-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]ethanol](/img/structure/B13741679.png)